(1-methyl-1H-imidazol-2-yl)(morpholino)methanone
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Overview
Description
(1-methyl-1H-imidazol-2-yl)(morpholino)methanone: is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.21842 g/mol This compound features an imidazole ring substituted with a methyl group and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(morpholino)methanone typically involves the reaction of 1-methylimidazole with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-imidazol-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole and morpholine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, (1-methyl-1H-imidazol-2-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases and conditions, making it a candidate for drug development .
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- (1-methyl-1H-imidazol-2-yl)(piperidino)methanone
- (1-methyl-1H-imidazol-2-yl)(pyrrolidino)methanone
- (1-methyl-1H-imidazol-2-yl)(azepano)methanone
Uniqueness: (1-methyl-1H-imidazol-2-yl)(morpholino)methanone is unique due to the presence of both an imidazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-10-8(11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWCLMIDVZEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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